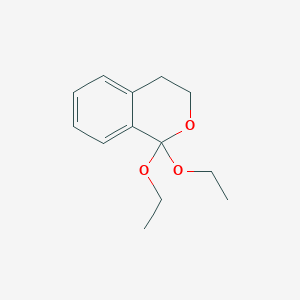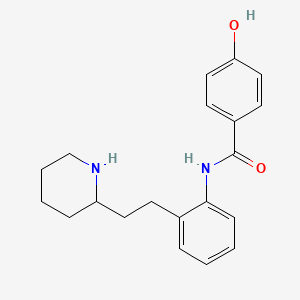![molecular formula C23H40S B14401035 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene CAS No. 89738-81-8](/img/structure/B14401035.png)
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is an organic compound with the molecular formula C18H30S. It is a derivative of benzene, where three tert-butyl groups and one tert-butylsulfanyl group are attached to the benzene ring. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The tert-butylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable tert-butylsulfanyl halide reacts with a benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the tert-butylsulfanyl group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the tert-butyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aluminum chloride, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without the tert-butylsulfanyl group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. Its bulky substituents can influence the steric and electronic properties of the resulting complexes.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In biological systems, its bulky substituents can interact with specific molecular targets, influencing biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Lacks the tert-butylsulfanyl group, making it less reactive in certain chemical reactions.
1,3,5-Tris(tert-butyl)benzene: Similar structure but different substituent positions, affecting its chemical properties.
2,4,6-Tri-tert-butylphenol: Contains hydroxyl groups instead of tert-butylsulfanyl, leading to different reactivity and applications.
Uniqueness
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups
Propriétés
Numéro CAS |
89738-81-8 |
|---|---|
Formule moléculaire |
C23H40S |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
1,3,5-tritert-butyl-2-(tert-butylsulfanylmethyl)benzene |
InChI |
InChI=1S/C23H40S/c1-20(2,3)16-13-18(21(4,5)6)17(15-24-23(10,11)12)19(14-16)22(7,8)9/h13-14H,15H2,1-12H3 |
Clé InChI |
HXSCGKDUMYGPCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)CSC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


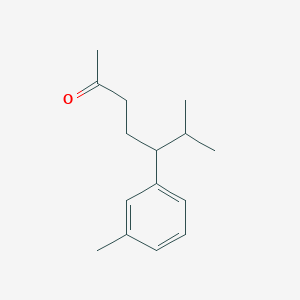
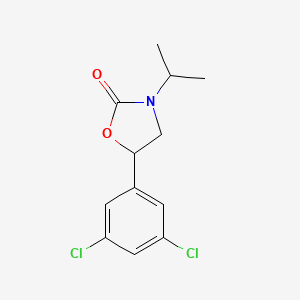
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)
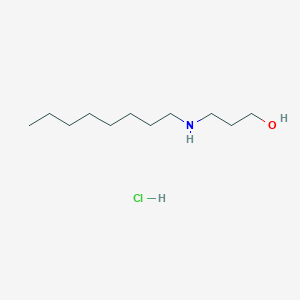

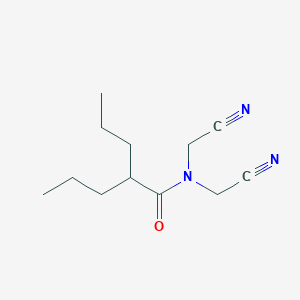
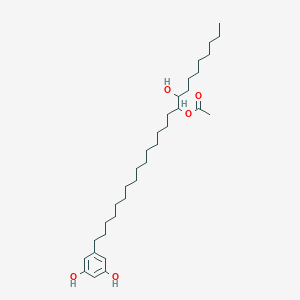

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
